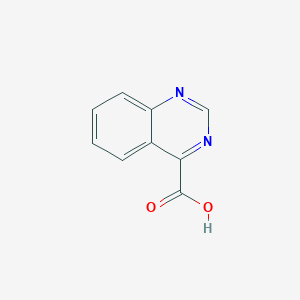
Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is an organic compound that belongs to the class of tetrahydrofurans. It is characterized by the presence of an amino group at the fourth position and a methyl group at the second position on the tetrahydrofuran ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) can be achieved through several methods. One common approach involves the hydrogenation of furfural derivatives. For instance, the hydrogenation of 2-methylfuran can lead to the formation of 2-methyltetrahydrofuran, which can then be further functionalized to introduce the amino group at the fourth position .
Industrial Production Methods: Industrial production of Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) typically involves catalytic hydrogenation processes. These processes are optimized to ensure high yield and purity of the final product. The use of renewable raw materials, such as biomass-derived furfural, is also explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the functional groups present on the molecule.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation reactions typically employ catalysts like palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can have applications in different chemical processes .
Applications De Recherche Scientifique
Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the tetrahydrofuran ring can participate in ring-opening reactions, leading to the formation of new compounds with different properties .
Comparaison Avec Des Composés Similaires
2-Methyltetrahydrofuran: Similar in structure but lacks the amino group.
4-Amino-2-hydroxytetrahydrofuran: Contains a hydroxyl group instead of a methyl group at the second position.
4-Amino-2-trifluoromethyltetrahydrofuran: Contains a trifluoromethyl group instead of a methyl group at the second position.
Uniqueness: Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) is unique due to the presence of both an amino group and a methyl group on the tetrahydrofuran ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in chemistry and industry .
Propriétés
Numéro CAS |
197781-21-8 |
|---|---|
Formule moléculaire |
C5H11NO |
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
5-methyloxolan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-4-2-5(6)3-7-4/h4-5H,2-3,6H2,1H3 |
Clé InChI |
HLAUKISKFSLYFI-UHFFFAOYSA-N |
SMILES |
CC1CC(CO1)N |
SMILES canonique |
CC1CC(CO1)N |
Synonymes |
Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)


![N-Cbz-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B172023.png)

![[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate](/img/structure/B172033.png)
![Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B172035.png)

![(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde](/img/structure/B172058.png)


![4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B172067.png)

